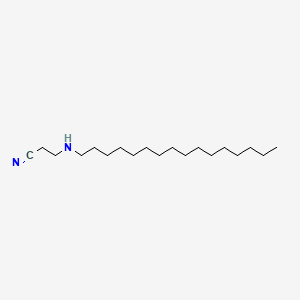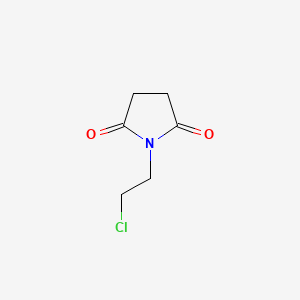
4-Fluoro-1-naphthoic acid
Übersicht
Beschreibung
4-Fluoro-1-naphthoic acid is a chemical compound with the molecular formula C11H7FO2. It is characterized by a naphthalene ring substituted with a carboxylic acid group and a fluorine atom. This compound appears as a white to off-white powder and is known for its role as an inhibitor of Yersinia PTP YopH, a protein tyrosine phosphatase .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-naphthoic acid has several scientific research applications :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Acts as an inhibitor of Yersinia PTP YopH, making it useful in studying bacterial virulence factors.
Industry: Utilized in the synthesis of fluorinated aromatic compounds for various industrial applications.
Safety and Hazards
4-Fluoro-1-naphthoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
The primary target of 4-Fluoro-1-naphthoic acid is Yersinia protein tyrosine phosphatase (YopH) . YopH is an essential virulent factor of Yersinia pestis, the agent of plague .
Mode of Action
This compound acts as an inhibitor of YopH . It binds to YopH, preventing it from performing its normal function
Biochemical Pathways
The inhibition of YopH by this compound affects the biochemical pathways associated with Yersinia pestis virulence
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of YopH . By inhibiting this enzyme, this compound could potentially disrupt the virulence mechanisms of Yersinia pestis, thereby mitigating the effects of infection .
Biochemische Analyse
Biochemical Properties
4-Fluoro-1-naphthoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme Yersinia PTP YopH . This enzyme is crucial for the pathogenicity of Yersinia species, and its inhibition by this compound can disrupt bacterial virulence. The compound interacts with the active site of YopH, forming a stable complex that prevents the enzyme from dephosphorylating its substrates. This interaction is primarily driven by the aromatic system of this compound, which allows for strong binding affinity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, the inhibition of Yersinia PTP YopH by this compound leads to a decrease in virulence, thereby reducing the ability of the bacteria to infect host cells . In mammalian cells, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is less well-documented, but it is hypothesized that similar inhibitory effects on phosphatases could alter cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound’s inhibition of Yersinia PTP YopH involves the formation of a stable enzyme-inhibitor complex, which blocks the enzyme’s active site and prevents substrate access . This inhibition mechanism is crucial for its role in disrupting bacterial virulence. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits Yersinia PTP YopH without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on non-target enzymes and cellular functions. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve effective inhibition of the target enzyme.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its role as an enzyme inhibitor. The compound interacts with enzymes and cofactors involved in the metabolism of aromatic compounds Its presence can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness as an enzyme inhibitor.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its ability to interact with target enzymes and other biomolecules, thereby influencing its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-1-naphthoic acid involves the following steps :
Stage 1: Dissolve this compound and N,N-diisopropylethylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -10°C. Add isobutyl chloroformate dropwise and stir for 30 minutes.
Stage 2: Filter the solution into a flask containing sodium borohydride dissolved in a minimal amount of water. Stir the foaming solution for an additional 20 minutes at room temperature.
Stage 3: Slowly acidify the solution with 1 N hydrochloric acid and partition between ethyl acetate and water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate and brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (1:1 ethyl acetate: hexane) to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1-naphthoic acid undergoes various chemical reactions, including:
Reduction: Using reagents like lithium aluminium hydride in diethyl ether under reflux conditions.
Substitution: Involving nucleophilic substitution reactions due to the presence of the fluorine atom on the aromatic ring.
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride in diethyl ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Reduction: Produces the corresponding alcohol or amine derivatives.
Substitution: Results in substituted naphthoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1-naphthoic acid
- 4-Bromo-1-naphthoic acid
- 4-Iodo-1-naphthoic acid
Comparison: 4-Fluoro-1-naphthoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potent inhibitor in biological studies.
Eigenschaften
IUPAC Name |
4-fluoronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWIOKQDRWFLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205909 | |
| Record name | 4-Fluoro-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-03-5 | |
| Record name | 4-Fluoro-1-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 573-03-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUORO-1-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EWG396NWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine atom in 4-fluoro-1-naphthoic acid influence its self-association compared to 1-naphthoic acid?
A1: Research indicates that the inclusion of a fluorine atom in this compound significantly enhances its self-association tendency compared to its non-fluorinated counterpart, 1-naphthoic acid. This effect is attributed to the fluorine atom's influence on the molecule's electronic structure, leading to stronger intermolecular interactions. NMR studies suggest that the equilibrium constant for self-association (Keq) increases considerably from 0.05 M(-1) for 1-naphthoic acid to 0.35 M(-1) for this compound. [] This observation highlights the potential of fluorine substitution in modulating the aggregation behavior of aromatic carboxylic acids.
Q2: Can this compound be incorporated into the biosynthesis of natural products?
A2: Yes, research has demonstrated the successful incorporation of this compound into the biosynthetic pathway of azinomycin A by the bacterium Streptomyces sahachiroi ATCC 33158. [] This precursor-directed biosynthesis led to the production of a novel azinomycin A analog containing the this compound moiety. This finding suggests the potential of this compound as a building block for generating new azinomycin derivatives with potentially altered biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)












